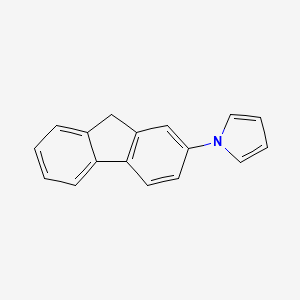

1-(9H-fluoren-2-yl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13N |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-(9H-fluoren-2-yl)pyrrole |

InChI |

InChI=1S/C17H13N/c1-2-6-16-13(5-1)11-14-12-15(7-8-17(14)16)18-9-3-4-10-18/h1-10,12H,11H2 |

InChI Key |

WKZRXZHPAFCKFV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 9h Fluoren 2 Yl 1h Pyrrole

Retrosynthetic Analysis of the 1-(9H-fluoren-2-yl)-1H-pyrrole Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. chemicalforums.com For this compound, the primary disconnection is the C-N bond linking the fluorene (B118485) and pyrrole (B145914) rings. This leads to two main retrosynthetic pathways:

Pathway A: Direct N-Arylation. This approach involves the formation of the C-N bond between a pre-existing pyrrole ring and a fluorene derivative. The key synthons are pyrrole and a 2-functionalized fluorene, such as 2-halofluorene or 2-fluorenylboronic acid. This strategy relies on cross-coupling reactions.

Pathway B: Pyrrole Ring Annulation. This pathway involves constructing the pyrrole ring onto a fluorene precursor that already contains the nitrogen atom. The key synthon is 2-aminofluorene (B1664046), which can react with a 1,4-dicarbonyl compound to form the pyrrole ring.

These two primary disconnection strategies give rise to the specific synthetic methodologies discussed in the following sections.

Direct N-Arylation Strategies for Pyrrole Ring Formation

Direct N-arylation methods are powerful tools for the synthesis of N-aryl heterocycles. These reactions typically involve the coupling of a nitrogen-containing heterocycle with an aryl halide or its equivalent, often catalyzed by a transition metal.

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide), which has become a widely used method for the formation of C-N bonds. wikipedia.orgorganic-chemistry.orgsnnu.edu.cn The reaction's success is often dependent on the choice of palladium precursor, ligand, and base. organic-chemistry.orgorgsyn.org

For the synthesis of this compound, this would involve the reaction of pyrrole with a 2-halofluorene (e.g., 2-bromofluorene (B47209) or 2-iodofluorene). The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrrole anion, and subsequent reductive elimination to yield the N-arylpyrrole and regenerate the Pd(0) catalyst. wikipedia.org

| Reactants | Catalyst System | Conditions | Product | Yield |

| Pyrrole, 2-Halofluorene | Pd(OAc)₂, Ligand (e.g., phosphine-based) | Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane), Heat | This compound | Varies |

Table 1: Representative Buchwald-Hartwig Amination for this compound Synthesis.

The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps. organic-chemistry.orgorgsyn.org

Copper-Catalyzed Ullmann-Type C-N Cross-Coupling Reactions

The Ullmann condensation is a classic method for forming C-N bonds, traditionally involving the reaction of an amine with an aryl halide in the presence of stoichiometric copper at high temperatures. organic-chemistry.orgmdpi.com Modern variations, often referred to as Ullmann-type reactions, utilize catalytic amounts of copper, often with the aid of a ligand, under milder conditions. mdpi.comnih.govresearchgate.net

The synthesis of this compound via an Ullmann-type reaction would couple pyrrole with a 2-halofluorene. The reaction is typically promoted by a copper(I) or copper(II) salt and a base. researchgate.net The addition of ligands, such as diamines, amino acids (like L-proline), or phenanthrolines, can significantly improve the reaction's efficiency and substrate scope. nih.govresearchgate.net The proposed mechanism often involves the formation of a copper-pyrrolide intermediate that then reacts with the aryl halide. mdpi.com

| Reactants | Catalyst System | Conditions | Product | Yield |

| Pyrrole, 2-Iodofluorene | CuI, Ligand (e.g., L-proline) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMSO, DMF), Heat | This compound | Varies |

Table 2: Representative Ullmann-Type Reaction for this compound Synthesis.

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems, including the use of copper nanoparticles and ligand-free conditions in some cases. mdpi.commdpi.com

Base-Mediated N-Arylation Approaches

In certain cases, the N-arylation of pyrroles can be achieved without a transition metal catalyst, relying instead on a strong base. researchgate.net These reactions typically require highly activated aryl halides or specific reaction conditions. For instance, the reaction of pyrrole with an aryl iodide can be promoted by a strong base like lithium tert-butoxide in a polar aprotic solvent such as DMF. researchgate.net This method, however, may have a more limited substrate scope compared to transition metal-catalyzed approaches. mdpi.comresearchgate.net

Pyrrole Ring Annulation Approaches Featuring Fluorene Precursors

An alternative strategy to direct N-arylation is the construction of the pyrrole ring itself from a fluorene-containing starting material.

Adaptations of Paal-Knorr Synthesis for N-Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of pyrroles. wikipedia.orgorganic-chemistry.org The classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic or neutral conditions. wikipedia.orgorganic-chemistry.org

To synthesize this compound using this method, 2-aminofluorene would be reacted with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, to yield 1-(9H-fluoren-2-yl)-2,5-dimethyl-1H-pyrrole. molport.com The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org The reaction conditions can often be mild, and various catalysts, including weak acids like acetic acid or solid acid catalysts, can be employed to facilitate the cyclization and dehydration steps. organic-chemistry.orgrsc.orgmdpi.comrhhz.net

| Reactants | Conditions | Product | Yield |

| 2-Aminofluorene, 2,5-Hexanedione | Acetic Acid, Ethanol, Reflux | 1-(9H-fluoren-2-yl)-2,5-dimethyl-1H-pyrrole | Good to Excellent |

| 2-Aminofluorene, Succinaldehyde | Neutral or weakly acidic conditions | This compound | Moderate |

Table 3: Paal-Knorr Synthesis for Fluorenyl-Substituted Pyrroles.

The Paal-Knorr synthesis is a robust and versatile method, and its application to the synthesis of this compound and its derivatives is a viable and often high-yielding approach, as demonstrated by the synthesis of related N-substituted pyrroles. rsc.orgnih.gov

Knorr Pyrrole Synthesis Modifications for Fluorenyl-Substituted Derivatives

The Knorr pyrrole synthesis, a classic method, involves the condensation of an α-amino ketone with a β-ketoester or a related compound with an active methylene (B1212753) group. purdue.edunih.gov The standard mechanism proceeds at room temperature or with gentle heating in the presence of zinc and acetic acid, where the α-amino ketone is typically generated in situ from an α-oximinoketone to prevent self-condensation. purdue.edu

For the synthesis of this compound via a modified Knorr approach, the key starting material would be 2-amino-9H-fluorene. The reaction would theoretically proceed by condensation of 2-amino-9H-fluorene with a suitable 1,4-dicarbonyl compound. However, the significant steric bulk of the fluorenyl group poses a considerable challenge to the classical Knorr conditions. The large size of the nucleophile could hinder its approach to the carbonyl carbon, potentially leading to low yields or requiring more forcing reaction conditions.

Modifications to the standard Knorr protocol would be necessary to accommodate the fluorenyl substituent. These could include:

Use of a more reactive dicarbonyl species: Employing a 1,4-dicarbonyl compound with enhanced electrophilicity could facilitate the initial condensation step.

Harsher Reaction Conditions: Increased temperatures and the use of stronger acid catalysts might be required to overcome the steric hindrance and drive the reaction forward. However, this approach risks side reactions and degradation of the starting materials or product. rgmcet.edu.in

Alternative Catalysts: While traditionally using zinc and acetic acid, exploring other Lewis or Brønsted acids could enhance the reaction rate without promoting unwanted side reactions. semanticscholar.org

Given these challenges, the Paal-Knorr synthesis, which starts directly with a 1,4-dicarbonyl compound and an amine, is often a more practical alternative for N-aryl pyrroles with bulky substituents. wikipedia.orgorganic-chemistry.org

Regioselectivity and Chemoselectivity Considerations in the Synthesis of this compound

Achieving high regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound. These factors are heavily influenced by the chosen synthetic route and the inherent properties of the substrates.

Regioselectivity: The primary regioselective challenge in the synthesis of N-substituted pyrroles is to ensure the formation of the N-aryl bond over C-arylation. In methods like the Paal-Knorr or Clauson-Kaas synthesis, the reaction mechanism inherently favors N-substitution. The initial step involves the formation of an imine or enamine from the amine (2-amino-9H-fluorene) and a carbonyl group of the 1,4-dicarbonyl precursor, which then cyclizes to form the pyrrole ring with the fluorenyl group attached to the nitrogen atom. organic-chemistry.orgnih.gov

In cross-coupling reactions, such as the Buchwald-Hartwig amination, regioselectivity is controlled by the starting materials. The reaction of pyrrole (or a pyrrole salt) with 2-halofluorene would lead to the desired N-substituted product. However, competing C2-arylation can occur, especially with unprotected pyrroles. rgmcet.edu.in The use of N-protected pyrroles or specific catalyst systems can mitigate this issue. Conversely, reacting 2-amino-9H-fluorene with a 2,5-dihalopyrrole would not be a viable route to the target compound.

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. researchgate.net In the synthesis of this compound, the main considerations are:

Reaction at the Amine: The synthetic strategy must favor the reaction of the amino group of 2-amino-9H-fluorene over any potential reactivity of the fluorene ring itself. The fluorene ring is relatively electron-rich and could potentially undergo side reactions like electrophilic aromatic substitution under harsh acidic conditions.

Preventing Over-Substitution: The bulky nature of the 9H-fluoren-2-yl group acts as a steric shield, which can be advantageous. Once attached to the pyrrole nitrogen, it sterically hinders further reactions on the pyrrole ring, such as C-alkylation or C-arylation, thus promoting the formation of the mono-substituted product. This is a key consideration in methods where the pyrrole ring is formed in the presence of potentially reactive species.

Functional Group Tolerance: The chosen synthetic method must be tolerant of the functional groups present in the starting materials. For instance, in a multi-step synthesis, protecting groups might be necessary for other functionalities on the fluorene or pyrrole precursors. The choice of catalyst and reaction conditions is critical to avoid undesired reactions. For example, some palladium catalysts used in cross-coupling reactions can also catalyze C-H activation, which could lead to unwanted side products. wikipedia.org

Control over these selectivity aspects is often achieved by careful selection of the synthetic method and optimization of reaction parameters.

Optimization of Reaction Conditions: Catalyst Design, Ligand Selection, and Solvent Effects

The successful synthesis of this compound, particularly through catalytic methods like the Buchwald-Hartwig amination or modified Clauson-Kaas reactions, heavily relies on the optimization of reaction conditions.

Catalyst Design and Ligand Selection:

In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination of pyrrole with a 2-halofluorene), the choice of catalyst and ligand is crucial, especially when dealing with sterically hindered substrates. organic-chemistry.orgsnnu.edu.cn

Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. The choice can influence catalyst activity and stability.

Phosphine Ligands: The ligand plays a critical role in the catalytic cycle. For sterically demanding couplings, bulky, electron-rich monodentate phosphine ligands are often superior. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have been shown to be effective in promoting the coupling of challenging substrates by facilitating both oxidative addition and reductive elimination steps. nih.govresearchgate.net The steric bulk of these ligands can create a more open coordination sphere around the palladium center, accommodating the large fluorenyl group.

For acid-catalyzed methods like the Paal-Knorr or Clauson-Kaas synthesis, the choice of acid catalyst is key. While traditional conditions use acetic acid, various other catalysts have been explored to improve yields and shorten reaction times, especially for less reactive amines. organic-chemistry.orgnih.govbeilstein-journals.org

Lewis Acids: Catalysts like FeCl₃, MgI₂, and ZrOCl₂·8H₂O have been used effectively, often under milder conditions than strong Brønsted acids. sioc-journal.cnorganic-chemistry.org

Solid-Supported Acids: Using catalysts like silica-supported sulfuric acid can simplify purification and offer a greener alternative. rgmcet.edu.in

The table below summarizes catalyst systems used in analogous N-aryl pyrrole syntheses, which could be adapted for this compound.

| Synthetic Method | Catalyst System | Typical Substrates | Notes |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Aryl halides, bulky amines | Effective for sterically hindered couplings. |

| Paal-Knorr | Trifluoroacetic Acid (TFA) | Aryl amines, 1,4-diketones | Efficient catalyst, can also be used for deprotection. beilstein-journals.org |

| Paal-Knorr | MgI₂ | Chiral amino acid esters, 1,4-diketones | Mild conditions, high stereoselectivity for chiral pyrroles. organic-chemistry.org |

| Clauson-Kaas | FeCl₃·7H₂O | Aryl amines, 2,5-DMTHF | Green method using water as a solvent. sioc-journal.cn |

Solvent Effects:

The solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and intermediates, as well as by coordinating with the catalyst. organic-chemistry.org

In Buchwald-Hartwig reactions , aprotic polar solvents like toluene, dioxane, and THF are commonly used. For very nonpolar substrates, solvent mixtures may be necessary to ensure solubility. arkat-usa.org

In Paal-Knorr and Clauson-Kaas syntheses , while acetic acid is traditional, greener alternatives like water or even solvent-free conditions have been successfully employed, which can also simplify product isolation. sioc-journal.cnresearchgate.net

Sustainable and Green Chemistry Methodologies for this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. semanticscholar.orgcapes.gov.br Several green strategies can be envisioned for the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netcapes.gov.br In the context of the Clauson-Kaas or Paal-Knorr synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. This approach could be particularly beneficial for the reaction with the sterically hindered 2-amino-9H-fluorene. researchgate.netacs.org

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives is a key aspect of green chemistry. For N-aryl pyrrole synthesis, water has been successfully used as a solvent in iron-catalyzed Clauson-Kaas reactions. sioc-journal.cnarkat-usa.org Other green solvents include ionic liquids and deep eutectic solvents, which can offer unique reactivity and facilitate catalyst recycling. arkat-usa.org

Catalyst-Free and Solvent-Free Conditions: The most ideal green synthesis avoids both catalysts and solvents. Some Paal-Knorr reactions have been shown to proceed under solvent-free conditions, simply by mixing the 1,4-dicarbonyl compound and the amine, sometimes with gentle heating. A catalyst-free Clauson-Kaas reaction for aromatic amines has also been reported, although it may not be suitable for sterically hindered amines like 2-amino-9H-fluorene without optimization. sioc-journal.cn

Use of Recyclable Catalysts: Heterogeneous or solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples applicable to pyrrole synthesis include silica-supported sulfuric acid or metal nanoparticles. rgmcet.edu.in

The table below outlines some green methodologies reported for the synthesis of N-aryl pyrroles.

| Green Methodology | Synthetic Route | Conditions | Advantages |

| Microwave Irradiation | Clauson-Kaas | Acetonitrile, Oxone catalyst | Short reaction times (10-22 min), high yields. acs.org |

| Aqueous Media | Clauson-Kaas | Water, FeCl₃ catalyst, 60 °C | Environmentally benign solvent, simple workup. sioc-journal.cn |

| Solvent-Free | Paal-Knorr | Neat reactants, room temp. | No solvent waste, simple procedure. |

| Recyclable Catalyst | Paal-Knorr | Silica-supported sulfuric acid | Catalyst can be recovered and reused. rgmcet.edu.in |

The application of these green methodologies to the synthesis of this compound would require specific optimization but holds the promise of developing more sustainable and efficient synthetic routes.

Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced spectroscopic and structural elucidation of the chemical compound this compound is not publicly available. Consequently, the generation of a detailed scientific article focusing on its specific high-resolution NMR, single-crystal X-ray diffraction, and advanced vibrational spectroscopy data is not possible at this time.

The requested article outline necessitates specific, in-depth experimental findings, including 2D NMR correlation tables, precise crystal packing and intermolecular interaction data, and assigned vibrational frequencies from FT-IR and Raman spectroscopy. This level of detail can only be derived from dedicated synthesis and characterization studies published in peer-reviewed scientific journals or deposited in structural databases.

Searches for the synthesis and characterization of this compound did not yield any publications that provide the requisite spectroscopic and crystallographic data. While information exists for structurally related compounds—such as those with substitutions on the pyrrole ring or different functional groups attached to the fluorene moiety—this data cannot be extrapolated to the specific, unsubstituted title compound without introducing significant scientific inaccuracies.

For a comprehensive analysis as outlined by the user, the following experimental data would be required:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This would involve the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra.

2D NMR Techniques: COSY spectra would be needed to establish proton-proton couplings, HSQC to determine direct carbon-proton correlations, and HMBC to identify long-range carbon-proton connectivities, all of which are crucial for unambiguous assignment of all proton and carbon signals. NOESY experiments would reveal through-space correlations, providing insights into the molecule's stereochemistry and preferred conformation in solution.

Dynamic NMR Spectroscopy: Temperature-dependent NMR studies would be necessary to investigate the rotational barrier around the C-N bond connecting the fluorene and pyrrole rings and to characterize any conformational exchange processes.

Single-Crystal X-ray Diffraction Analysis: This technique would provide definitive proof of the molecular structure in the solid state.

Crystal Packing and Intermolecular Interactions: Analysis of the crystal structure would reveal how the molecules arrange themselves in the crystal lattice, identifying key intermolecular forces such as π-π stacking between the aromatic fluorene and pyrrole rings, and weaker C-H···π interactions.

Conformational Analysis: The precise bond lengths, bond angles, and dihedral angles from the X-ray data would define the molecule's conformation in the crystalline phase.

Advanced Vibrational Spectroscopy (FT-IR, Raman): These techniques probe the vibrational modes of the molecule.

Functional Group Signatures: The spectra would show characteristic absorption or scattering bands for the C-H, C=C, and C-N bonds within the fluorene and pyrrole moieties, confirming the presence of these functional groups. Detailed analysis, often supported by computational calculations, would allow for the assignment of specific vibrational modes.

Without access to primary research that has performed these analyses on this compound, any attempt to generate the requested article would be speculative and fall short of the required scientific rigor and accuracy.

Advanced Spectroscopic and Structural Elucidation of 1 9h Fluoren 2 Yl 1h Pyrrole

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio. measurlabs.com For 1-(9H-fluoren-2-yl)-1H-pyrrole (C₁₇H₁₃N), the theoretical exact mass can be calculated. This precise mass allows for its differentiation from other compounds with the same nominal mass but different elemental formulas.

Predicted Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

The fragmentation pathway of this compound in an HR-MS experiment, typically under electron ionization (EI), can be predicted based on the known fragmentation patterns of its constituent aromatic and heterocyclic components. libretexts.orgdocbrown.info The molecular ion peak ([M]⁺˙) is expected to be prominent due to the stability of the aromatic system.

The primary fragmentation is anticipated to occur via two main pathways: cleavage of the bond between the fluorenyl and pyrrole (B145914) rings, and fragmentation within the pyrrole ring itself. The fragmentation of 2-substituted pyrrole derivatives often involves the loss of the pyrrole moiety or substituents on the side chain. nih.gov

Predicted Fragmentation Pathway of this compound

| Ion | Predicted m/z | Proposed Structure/Fragment Lost |

|---|---|---|

| [M]⁺˙ | 231.1048 | Molecular Ion |

| [M - H]⁺ | 230.0971 | Loss of a hydrogen radical |

| [M - HCN]⁺˙ | 204.0966 | Loss of hydrogen cyanide from the pyrrole ring |

| [C₁₃H₉]⁺ | 165.0704 | Fluorenyl cation (loss of pyrrole radical) |

The stability of the fluorenyl cation (m/z 165.0704) suggests that this would be a significant peak in the mass spectrum. The fragmentation of the pyrrole ring, often characterized by the loss of HCN, is also a plausible pathway. researchgate.netresearchgate.netresearchgate.net The presence of an odd-numbered molecular ion peak is characteristic of a compound containing one nitrogen atom, consistent with the nitrogen rule in mass spectrometry. libretexts.org

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

The electronic absorption and emission properties of this compound are dictated by the interplay between the fluorene (B118485) and pyrrole moieties. The UV-Vis absorption spectrum is expected to be dominated by π-π* transitions within the aromatic system. For comparison, N-phenylpyrrole derivatives typically exhibit absorption bands in the range of 270–395 nm. nih.gov Fluorene itself has strong absorption bands around 260 nm and weaker, structured bands between 290 and 300 nm. The conjugation of these two systems in this compound is expected to result in absorption maxima within this range, likely with a high molar extinction coefficient.

Fluorescence spectroscopy reveals the emissive properties of the molecule upon excitation. Fluorene derivatives are known for their strong blue fluorescence. acs.org The fluorescence of N-phenylpyrroles is observed in the 330–480 nm region. nih.gov Therefore, this compound is anticipated to be a blue-emitting fluorophore.

Anticipated Spectroscopic Properties of this compound

| Property | Expected Range | Reference Compounds |

|---|---|---|

| Absorption Maximum (λ_abs) | 270 - 400 nm | N-phenylpyrroles, Fluorene derivatives nih.govresearchgate.net |

| Emission Maximum (λ_em) | 400 - 500 nm | Fluorene derivatives, N-phenylpyrroles nih.govacs.org |

Solvatochromic Studies and Environmental Sensitivity of Absorption and Emission

In fluorene-based donor-acceptor dyes, a bathochromic (red) shift in emission is typically observed with increasing solvent polarity. acs.orgmdpi.com This is due to the greater stabilization of the more polar excited state in polar solvents. Therefore, it is expected that the fluorescence emission of this compound will exhibit a positive solvatochromism.

Expected Solvatochromic Behavior of this compound

| Solvent Polarity | Expected Shift in Emission | Rationale |

|---|

Studies on similar fluorene-based systems have demonstrated significant solvatochromic shifts, indicating a substantial change in the dipole moment upon excitation. acs.orgx-mol.com This sensitivity to the local environment makes such compounds promising candidates for use as fluorescent probes.

Quantum Yield and Excited-State Lifetime Determinations for Photoluminescence

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. rsc.org The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

For fluorene derivatives, fluorescence quantum yields can be quite high, often exceeding 0.5, although this is highly dependent on the substitution pattern and the solvent environment. nih.govmdpi.com For instance, some gold(I) complexes bearing a benzothiazole-2,7-fluorenyl moiety exhibit fluorescent quantum yields around 0.40. rsc.org N-phenylpyrrole derivatives have reported quantum yields ranging from 0.11 to 0.63. nih.gov Based on these related compounds, this compound is expected to be a reasonably efficient fluorophore.

The excited-state lifetimes of fluorene-based fluorophores are typically in the nanosecond range. researchgate.netnih.govucf.edu For example, a fluorene-based metal-ion sensing probe exhibited lifetimes between 1.0 and 1.7 ns. nih.gov The lifetimes of N-phenylpyrroles are also in the short nanosecond range (0.35–5.17 ns). nih.gov

Anticipated Photoluminescence Properties of this compound

| Parameter | Expected Value | Reference Compounds |

|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.7 | N-phenylpyrroles, Fluorene derivatives nih.govrsc.org |

These photophysical parameters are crucial for understanding the deactivation pathways of the excited state and for evaluating the potential of this compound in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors.

Theoretical and Computational Chemistry Investigations of 1 9h Fluoren 2 Yl 1h Pyrrole

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species and how it behaves upon photoexcitation. researchgate.net

For 1-(9H-fluoren-2-yl)-1H-pyrrole, the HOMO is expected to be delocalized primarily over the electron-rich fluorene (B118485) core, which acts as the primary electron-donating part of the molecule. The LUMO, conversely, is likely to have significant contributions from both the fluorene and pyrrole (B145914) rings, representing the region where an incoming electron would be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its electronic transition energy. mdpi.com A smaller gap generally implies higher reactivity and a lower energy electronic absorption. researchgate.net

A representative FMO analysis for this compound would yield the following type of data:

| Orbital | Energy (eV) | Primary Lobe Location |

| HOMO | -5.5 to -6.0 | Fluorene Moiety |

| LUMO | -1.5 to -2.0 | Delocalized across both rings |

| HOMO-LUMO Gap | 3.5 to 4.5 | - |

Note: These energy values are illustrative and depend on the computational method and level of theory used.

Potential Energy Surface Mapping and Conformational Analysis of the Fluorene-Pyrrole Linkage

The linkage between the fluorene and pyrrole rings is not rigid, and rotation around the C-N single bond is possible. A potential energy surface (PES) map can be generated by systematically varying the dihedral angle between the two rings and calculating the corresponding energy at each point. This allows for the identification of the most stable conformation (the global minimum on the PES) as well as any other local minima and the energy barriers to rotation.

This analysis is crucial for understanding the molecule's flexibility and how its conformation might change in different environments. The height of the rotational barrier will influence the degree of electronic conjugation between the two ring systems, which in turn affects the electronic and optical properties of the compound.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. rsc.org In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the observation of molecular vibrations, rotations, and translations.

MD simulations of this compound can be performed in a simulated solvent to understand its interactions with surrounding molecules and how its conformation fluctuates in solution. In the solid state, MD can be used to model the packing of molecules in a crystal lattice and to study intermolecular interactions, which are crucial for understanding the properties of organic materials. rsc.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption, Fluorescence Emission)

Computational methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy. mdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of organic molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which is related to the intensity of the absorption. For conjugated systems like this compound, the lowest energy transition is typically a π-π* transition. mdpi.com

Fluorescence Emission: The simulation of fluorescence spectra involves optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission energies is known as the Stokes shift.

A summary of predicted spectroscopic data would look as follows:

| Spectroscopic Parameter | Predicted Value | Computational Method |

| ¹H NMR (Pyrrole Protons) | 6.0-7.5 ppm | DFT (GIAO) |

| ¹³C NMR (Aromatic) | 110-140 ppm | DFT (GIAO) |

| UV-Vis λ_max | 300-350 nm | TD-DFT |

| Fluorescence λ_emission | 350-450 nm | TD-DFT |

Note: These are representative values and the actual predicted spectra would show multiple peaks with varying intensities.

Charge Distribution Analysis and Electrostatic Potential Maps

In the pyrrole ring, the nitrogen atom, being more electronegative than the adjacent carbon atoms, would be expected to draw electron density. However, the involvement of the nitrogen's lone pair of electrons in the aromatic sextet leads to a delocalization of this electron density throughout the ring. This results in the nitrogen atom bearing a partial positive charge, a characteristic feature of pyrrole and its derivatives. Consequently, the carbon atoms of the pyrrole ring exhibit a net negative charge, rendering them susceptible to electrophilic attack.

The fluorene moiety, being a large, conjugated hydrocarbon system, has a relatively non-polar charge distribution in its unsubstituted form. However, when conjugated with the pyrrole ring, a degree of charge transfer is anticipated. The pyrrole ring acts as a π-donor, leading to a slight increase in electron density on the fluorene system, particularly at the C-2 position where the linkage occurs.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP map would be characterized by distinct regions of varying electrostatic potential. The area around the pyrrole ring, particularly near the carbon atoms, would exhibit a negative potential (typically colored in shades of red or yellow), indicating a region of high electron density and a favorable site for electrophilic interaction. Conversely, the region around the acidic proton of the pyrrole's N-H group would show a positive potential (depicted in blue), highlighting its susceptibility to deprotonation. The fluorene moiety would largely display a neutral potential (green), with a slight negative polarization towards the point of attachment with the pyrrole ring, reflecting the subtle charge donation from the heterocyclic system.

To quantify these observations, Mulliken or Natural Bond Orbital (NBO) charge analyses can be performed. While specific values for this compound are not available in the literature, a hypothetical table based on similar conjugated systems illustrates the expected charge distribution.

| Atom/Group | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Pyrrole Nitrogen | +0.25 |

| Pyrrole Carbons (average) | -0.15 |

| Fluorene C-2 (attachment point) | -0.10 |

| Fluorene Carbons (average) | -0.05 |

| Fluorene Methylene (B1212753) Carbon (C-9) | -0.20 |

Aromaticity Assessment of the Pyrrole and Fluorene Rings within the Conjugated System

The concept of aromaticity is central to understanding the stability and reactivity of this compound. Both the pyrrole and fluorene moieties are aromatic in their own right, and their conjugation in a single molecule raises questions about the mutual influence on their respective aromatic characters. Aromaticity can be assessed computationally through various indices, including geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as the Nucleus-Independent Chemical Shift (NICS).

The HOMA index evaluates aromaticity based on the degree of bond length equalization within a ring, with a value of 1 indicating a fully aromatic system (like benzene) and values closer to 0 representing non-aromatic systems. NICS values, on the other hand, probe the magnetic shielding at the center of a ring; negative values are indicative of aromaticity, while positive values suggest anti-aromaticity.

In the case of this compound, the pyrrole ring is expected to retain a high degree of aromaticity. The lone pair of the nitrogen atom participates in the π-system, fulfilling Hückel's rule (4n+2 π electrons). Similarly, the two six-membered rings of the fluorene moiety are inherently aromatic. The five-membered ring of the fluorene, however, is generally considered to have reduced aromaticity. nih.govrsc.org

The conjugation between the pyrrole and fluorene systems could lead to a slight modulation of their aromaticity. The electron-donating nature of the pyrrole ring might lead to a minor decrease in its own aromaticity as it shares electron density with the fluorene system. This delocalization could, in turn, slightly enhance the aromatic character of the fluorene rings. However, this effect is likely to be modest, with both ring systems largely preserving their intrinsic aromatic nature.

A hypothetical table of HOMA and NICS(1) (NICS calculated 1 Å above the ring plane, which is often considered a more reliable indicator) values is presented below to illustrate the expected aromaticity of the different rings within this compound, based on computational studies of related aromatic and heterocyclic compounds. semanticscholar.orgresearchgate.net

| Ring System | Hypothetical HOMA Index | Hypothetical NICS(1) (ppm) |

|---|---|---|

| Pyrrole Ring | 0.85 | -12.5 |

| Fluorene Benzene Ring A | 0.92 | -10.0 |

| Fluorene Benzene Ring B | 0.91 | -9.8 |

| Fluorene Five-membered Ring | 0.45 | -4.0 |

Chemical Reactivity and Mechanistic Studies of 1 9h Fluoren 2 Yl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Fluorene (B118485) Moieties

The presence of two distinct aromatic systems in 1-(9H-fluoren-2-yl)-1H-pyrrole offers multiple sites for electrophilic aromatic substitution (EAS). The reactivity of each ring is governed by its intrinsic electron density and the directing effects of the substituent groups.

The pyrrole ring is a π-excessive heterocycle, meaning the lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing its nucleophilicity. pearson.com Consequently, pyrrole is highly activated towards electrophilic attack, undergoing EAS more readily than benzene. pearson.com Substitution typically occurs at the C2 or C5 positions, which are electronically favored. In the case of this compound, the C1 position is already substituted, making the C2 and C5 positions the most probable sites for electrophilic attack.

The fluorene moiety, while aromatic, is less nucleophilic than the pyrrole ring. Electrophilic substitution on the unsubstituted 9H-fluorene ring has been shown to occur selectively at the most nucleophilic carbon atoms. nih.gov Studies on the Friedel-Crafts acetylation of 9H-fluorene indicate a strong preference for substitution at the C2 and C7 positions. researchgate.net In the target molecule, the C2 position is occupied by the pyrrole ring. Therefore, further electrophilic substitution on the fluorene core would be anticipated to occur primarily at the C7 position, which is electronically analogous to the C2 position. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

| Ring System | Predicted Site of Substitution | Rationale | Representative Reaction Conditions |

| Pyrrole | C5 and C2 | Highly activated π-excessive ring system. pearson.com | Nitration: HNO₃/H₂SO₄; Halogenation: Br₂/FeBr₃; Acylation: Ac₂O/Lewis Acid. masterorganicchemistry.comlibretexts.org |

| Fluorene | C7 | Most nucleophilic position on the fluorene ring after C2 is substituted. nih.govresearchgate.net | Acylation: Acetyl chloride/AlCl₃ in dichloroethane. researchgate.net |

Nucleophilic Addition and Substitution Reactions at the Pyrrole Ring

The electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr), which typically requires the presence of strong electron-withdrawing groups to activate the ring. Similarly, nucleophilic addition is not a common reaction pathway unless the aromaticity of the pyrrole ring is disrupted. Under forcing conditions or with powerful oxidizing agents, the pyrrole ring can undergo cleavage to form other functional groups like carboxylic acids. ambeed.com

For N-substituted pyrroles like this compound, reactions involving deprotonation of the nitrogen are not possible. Nucleophilic attack would likely require activation of the pyrrole ring, for instance, by a preceding oxidation step or coordination to a metal center. The mechanism for a hypothetical nucleophilic substitution could proceed via a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate, though these are considered unfavorable for this compound under normal conditions. libretexts.org

Transition Metal-Catalyzed Coupling Reactions at Peripheral Positions of the Fluorene and Pyrrole

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and both the pyrrole and fluorene moieties offer potential sites for such transformations. eie.gr These reactions typically involve the oxidative addition of an organohalide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. eie.gr

For the pyrrole moiety, C-H activation and subsequent functionalization, particularly at the C5 position, is a plausible pathway. Palladium-catalyzed oxidative C-H acylation has been demonstrated for N-substituted pyrroles, indicating the feasibility of direct functionalization without pre-halogenation. nih.gov The C2 and C5 positions of the pyrrole ring can be functionalized through coupling reactions. ehu.es

The fluorene scaffold is also amenable to various coupling reactions. For instance, halogenated fluorene derivatives can readily participate in Suzuki couplings with boronic acids or Stille couplings with organostannanes. researchgate.netcuny.edu The synthesis of polysubstituted 9H-fluoren-9-ones has been achieved through a sequence involving ortho-lithiation followed by Stille cross-coupling. researchgate.net

| Coupling Reaction | Moiety | Potential Position(s) | Catalyst System (Example) |

| Suzuki Coupling | Fluorene | C7 (if halogenated) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) cuny.edu |

| Stille Coupling | Fluorene | C7 (if halogenated) | Pd(PPh₃)₄ researchgate.net |

| Heck Coupling | Pyrrole/Fluorene | C5 (pyrrole), C7 (fluorene) | Pd(OAc)₂, Ligand (e.g., PPh₃) eie.gr |

| C-H Acylation | Pyrrole | C5 | Pd(OAc)₂, Oxidant nih.gov |

Cycloaddition Reactions Involving the Pyrrole Ring as a Diene or Dienophile

The pyrrole ring, despite its aromaticity, can participate in cycloaddition reactions. In [4+2] Diels-Alder reactions, it can function as a diene, though it is less reactive than furan (B31954) due to its greater aromatic stabilization energy. These reactions often require high temperatures or the presence of activating electron-withdrawing groups on the pyrrole ring or the dienophile. academie-sciences.fr

More commonly, pyrrole derivatives are involved in [3+2] cycloaddition reactions. acs.org For instance, the reaction of in situ generated azomethine ylides with dipolarophiles can lead to the highly regio- and diastereoselective formation of spiro-pyrrolidine systems. acs.orgacs.org In the context of this compound, the C2=C3 and C4=C5 double bonds could potentially act as the dipolarophile component in reactions with 1,3-dipoles, leading to the formation of fused heterocyclic systems. The specific regio- and stereochemical outcome would be influenced by both steric and electronic factors of the fluorenyl substituent.

Oxidation and Reduction Pathways of the Conjugated System

The conjugated π-system of this compound is susceptible to both oxidation and reduction. The fluorene moiety can be readily oxidized at the C9 methylene (B1212753) bridge to yield the corresponding fluorenone, 1-(9-oxo-9H-fluoren-2-yl)-1H-pyrrole. nih.gov This transformation is a common reaction for fluorene derivatives.

The pyrrole ring is also sensitive to oxidation, which can lead to the formation of conductive polymers ("pyrrole black") upon electrochemical or chemical oxidation. However, the stability of the system can be significant. A polymer based on the closely related 1-(9H-fluoren-2-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole was found to possess good redox stability, retaining 98.6% of its activity after multiple cycles, suggesting a robust conjugated backbone. gamry.com

Computational studies on similar fluorene-based chromophores show that the HOMO and LUMO energy levels can be tuned by modifying the molecular structure. acs.org These energy levels are critical in determining the oxidation and reduction potentials of the molecule. For instance, a higher HOMO level corresponds to a lower oxidation potential, making the molecule easier to oxidize. acs.orgkoreascience.kr

Investigation of Reaction Intermediates and Transition States through Computational and Experimental Means

Understanding the complex reactivity of this compound necessitates a combination of experimental and computational approaches to elucidate reaction mechanisms, intermediates, and transition states.

Computational Methods: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for this purpose. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netacs.org

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.org

Transition State Searching: Computational modeling can identify the structures and energies of transition states for proposed reaction pathways, allowing for the determination of activation barriers and confirmation of mechanistic steps. This has been used to study carbocation intermediates in reactions involving fluorene derivatives. researchgate.netacs.org

Experimental Methods:

Spectroscopic Analysis: Techniques such as in situ NMR and time-resolved spectroscopy can be used to detect and characterize transient reaction intermediates. researchgate.net

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) can provide evidence for the proposed rate-determining step of a reaction mechanism.

Stereoselective Transformations and Chiral Derivatization Strategies

Introducing stereocenters into the this compound framework can lead to chiral derivatives with potential applications in materials science and medicinal chemistry.

At the Fluorene C9 Position: The methylene bridge of the fluorene moiety is a prime target for stereoselective functionalization. Oxidation to the fluorenone followed by stereoselective reduction using a chiral reducing agent could yield an enantiomerically enriched C9-alcohol. Alternatively, deprotonation of the C9 position followed by reaction with an electrophile in the presence of a chiral ligand could afford a stereodefined product.

At the Pyrrole Ring: Stereoselective reactions involving the pyrrole ring are also conceivable. For example, a [3+2] cycloaddition reaction could be rendered stereoselective by using a chiral catalyst or a chiral auxiliary attached to the 1,3-dipole, leading to the formation of chiral spiro-pyrrolidine derivatives. acs.org Ring-expansion of a cyclopropanated pyrrole derivative represents another potential, albeit complex, stereoselective transformation. nih.gov The concise stereoselective synthesis of polysubstituted 9H-fluoren-9-ones has been reported, demonstrating that complex stereochemical control is achievable in fluorene systems. researchgate.net

Derivatization and Functionalization Strategies for 1 9h Fluoren 2 Yl 1h Pyrrole

Functionalization of the Fluorene (B118485) Core for Tunable Electronic and Steric Properties

The fluorene moiety within the 1-(9H-fluoren-2-yl)-1H-pyrrole structure presents several positions for electrophilic substitution and other modifications. The pyrrole (B145914) substituent at the C2 position acts as an electron-donating group, influencing the regioselectivity of these reactions.

Halogenation and Subsequent Cross-Coupling Reactions (Suzuki, Stille, Sonogashira)

Halogenation of the fluorene core is a critical first step for introducing a versatile handle for subsequent palladium-catalyzed cross-coupling reactions. This allows for the extension of the π-conjugated system by forming new carbon-carbon bonds.

Electrophilic aromatic substitution, such as bromination or iodination, on the 2-substituted fluorene core is expected to occur at positions activated by the C2-pyrrole group. The primary site for monosubstitution is the C7 position, which is para to the pyrrole ring. Further halogenation can lead to 2,7-dihalo-fluorene derivatives. For instance, fluorene can be halogenated using iodine and periodic acid to yield 2-iodofluorene and 2,7-diiodofluorene. taylorandfrancis.com These halogenated intermediates are pivotal for building more complex molecular architectures.

The resulting aryl halides are excellent substrates for a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the halo-fluorenyl derivative with an aryl or vinyl boronic acid or boronic ester in the presence of a palladium catalyst and a base. It is a widely used method for creating C-C bonds. mdpi.comnih.govdigitellinc.comtandfonline.com For example, 2-bromofluorene (B47209) can be coupled with various boronic esters to create 2-arylfluorenes. mdpi.com This strategy is fundamental in synthesizing polyfluorene derivatives and other complex conjugated molecules. nih.govtandfonline.com

Stille Coupling: This reaction involves the coupling of the organohalide with an organotin compound. It has been employed to synthesize fluorene-based dyes and other conjugated materials. nih.govrsc.org

Sonogashira Coupling: This coupling reaction forms a C-C bond between the aryl halide and a terminal alkyne, providing a direct method to introduce alkynyl moieties. nih.govrsc.orgcore.ac.ukresearchgate.netorganic-chemistry.org This is particularly useful for creating rigid, linear extensions to the conjugated system. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst under mild conditions. researchgate.netorganic-chemistry.orgbeilstein-journals.org

| Reaction Type | Halide Substrate (Example) | Coupling Partner (Example) | Catalyst System (Typical) | Product Type (Example) |

| Suzuki | 7-Bromo-2-(1H-pyrrol-1-yl)-9H-fluorene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-2-(1H-pyrrol-1-yl)-9H-fluorene |

| Stille | 7-Bromo-2-(1H-pyrrol-1-yl)-9H-fluorene | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | 7-(Thiophen-2-yl)-2-(1H-pyrrol-1-yl)-9H-fluorene |

| Sonogashira | 7-Bromo-2-(1H-pyrrol-1-yl)-9H-fluorene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl)-2-(1H-pyrrol-1-yl)-9H-fluorene |

This table presents hypothetical examples based on established cross-coupling reactions on fluorene derivatives. mdpi.comnih.govorganic-chemistry.org

Nitration, Reduction, and Amine Derivatization

Nitration introduces a nitro (-NO₂) group, a strong electron-withdrawing group and a versatile synthetic intermediate, onto the fluorene core.

For this compound, nitration via electrophilic aromatic substitution is expected to be directed to the C7 position. The reaction typically employs a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, given the sensitivity of the pyrrole ring to strong acids, milder conditions, such as using acetyl nitrate, may be necessary to avoid polymerization and degradation. google.com The regioselectivity can be influenced by the directing effect of existing substituents; for instance, in related systems, a nitro group can direct subsequent substitutions. nih.gov

The resulting nitro-fluorenyl derivative can be readily reduced to a primary amine (-NH₂) using standard methods like catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl). This amino group serves as a valuable functional handle for further derivatization, including:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then undergo Sandmeyer or related reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -halogens). researchgate.net

Alkylation, Acylation, and Other Carbon-Carbon Bond Forming Reactions

Friedel-Crafts reactions can introduce alkyl and acyl groups onto the fluorene backbone, although their application can be limited by the presence of the nitrogen-containing pyrrole ring, which can coordinate with the Lewis acid catalyst. libretexts.orglibretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions involve an electrophilic attack on the aromatic ring. libretexts.orgbyjus.comtutorchase.com For the fluorene core, acylation would likely occur at the C7 position. However, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction can complex with the pyrrole nitrogen, potentially deactivating the system or leading to undesired side reactions. libretexts.orglibretexts.org

C9-Position Alkylation: A more common and highly effective strategy for modifying fluorene derivatives involves the alkylation at the C9 methylene (B1212753) bridge. The protons at this position are acidic and can be removed by a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). The resulting carbanion is a potent nucleophile that readily reacts with various electrophiles, most commonly alkyl halides, to yield 9,9-dialkylfluorene derivatives. This modification is crucial in materials science to enhance solubility, improve processability, and prevent intermolecular aggregation (π-stacking), which can otherwise quench fluorescence in the solid state. nih.gov

| Fluorene Substrate | Base | Electrophile | Product |

| This compound | NaH | Iodomethane (CH₃I) | 1-(9,9-Dimethyl-9H-fluoren-2-yl)-1H-pyrrole |

| This compound | n-BuLi | 1-Bromooctane | 1-(9,9-Dioctyl-9H-fluoren-2-yl)-1H-pyrrole |

| This compound | KOH | Benzyl bromide | 1-(9,9-Dibenzyl-9H-fluoren-2-yl)-1H-pyrrole |

This table presents hypothetical examples based on standard C9-alkylation procedures for fluorene. nih.gov

Regioselective Functionalization of the Pyrrole Ring (C2, C3, C4, C5 positions)

The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution and other functionalization reactions. The N-fluorenyl group influences the reactivity and regioselectivity of these transformations.

Formylation and Subsequent Reactions at Pyrrole Positions

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings, including pyrrole. researchgate.netrsc.orgorganic-chemistry.org The reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netchemtube3d.com

For N-substituted pyrroles, electrophilic substitution predominantly occurs at the C2 and C5 positions. Therefore, the Vilsmeier-Haack formylation of this compound is expected to yield this compound-2-carbaldehyde. Under more forcing conditions or with an excess of the reagent, diformylation can occur to produce the 2,5-dicarbaldehyde derivative. rsc.org

The resulting pyrrole-2-carbaldehyde is a versatile intermediate that can be used in a variety of subsequent transformations, such as:

Wittig reactions to form alkenes.

Condensation reactions with active methylene compounds.

Oxidation to a carboxylic acid.

Reduction to a hydroxymethyl group.

Direct Arylation and Alkynylation of the Pyrrole Ring

Direct C-H activation has emerged as a powerful, atom-economical tool for forming C-C bonds, avoiding the need for pre-functionalization (e.g., halogenation) of the substrate. acs.org

Direct Arylation: Palladium-catalyzed direct C-H arylation is a highly effective method for functionalizing pyrroles. rsc.org For N-alkyl and N-aryl pyrroles, this reaction demonstrates high regioselectivity, with arylation occurring almost exclusively at the C2 and C5 positions. thieme-connect.deacs.org This transformation typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and an aryl halide partner. rsc.orgnih.gov A metal-free direct arylation of N-substituted pyrroles with diaryliodonium salts has also been reported, proceeding in good yield. acs.org This method provides a straightforward route to 2-aryl and 2,5-diaryl pyrrole derivatives.

| Pyrrole Substrate | Arylating Agent | Catalyst System (Typical) | Product |

| This compound | 4-Bromotoluene | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 1-(9H-Fluoren-2-yl)-2-(p-tolyl)-1H-pyrrole |

| This compound | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, SPhos, K₃PO₄ | 1-(9H-Fluoren-2-yl)-2-(4-nitrophenyl)-1H-pyrrole |

| This compound | Diphenyliodonium triflate | (Metal-Free), Cs₂CO₃, DMF | 1-(9H-Fluoren-2-yl)-2-phenyl-1H-pyrrole |

This table presents hypothetical examples based on established direct arylation methods for N-aryl pyrroles. rsc.orgthieme-connect.deacs.org

Direct Alkynylation: Similar to arylation, direct C-H alkynylation of N-arylpyrroles can be achieved. Palladium-catalyzed methods have been developed for the C-H alkynylation of aryl pyrroles using bromoalkynes, which also proceed with high regioselectivity for the C2 position. csic.es This provides a direct entry to pyrroles bearing an alkyne moiety, which are valuable building blocks for constructing extended π-systems through subsequent reactions like Sonogashira coupling or click chemistry. acs.org

Synthesis of Oligomeric and Polymeric Derivatives Incorporating the this compound Unit

The synthesis of oligomers and polymers from this compound is a primary strategy to create materials with tailored electronic properties suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These macromolecular structures leverage the inherent properties of the monomeric unit while enabling new functionalities through extended conjugation and intermolecular interactions.

Electrochemical Polymerization: A common method for polymerizing pyrrole-containing monomers is through electrochemical oxidative polymerization. By applying a potential to a solution containing the monomer, radical cations are formed, which then couple to form polymer chains. For this compound, polymerization would likely occur through the 2- and 5-positions of the pyrrole ring, leading to a poly(pyrrole) backbone with pendant fluorenyl groups. The resulting polymer, poly(this compound), would be expected to be a conducting polymer with interesting electrochromic properties. A related monomer, 1-(9H-fluoren-2-yl)-2,5-di(thiophen-2-yl)-1H-pyrrole, has been successfully polymerized electrochemically, demonstrating the viability of this approach for fluorene-pyrrole systems. researchgate.net

Chemical Oxidative Polymerization: Alternatively, chemical oxidants like iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) can be used to polymerize the monomer. This method can be advantageous for large-scale synthesis. The properties of the resulting polymer, such as solubility and molecular weight, can be influenced by the choice of oxidant and reaction conditions.

Cross-Coupling Polymerizations: For more defined polymer structures, transition-metal-catalyzed cross-coupling reactions are employed. rsc.org This requires the synthesis of a di-functionalized monomer, for example, a di-brominated version of this compound. This di-functionalized monomer can then undergo polymerization reactions like Suzuki or Stille polycondensation with a suitable comonomer. For instance, reacting a diboronylated fluorene-pyrrole monomer with a dibrominated aromatic comonomer would yield a well-defined alternating copolymer. This approach allows for precise control over the polymer's electronic structure and final properties.

| Polymerization Method | Typical Reagents/Conditions | Resulting Structure | Potential Properties |

| Electrochemical Polymerization | Acetonitrile, supporting electrolyte (e.g., LiClO₄), potentiostatic or potentiodynamic cycling | Poly(pyrrole) backbone with pendant 9H-fluoren-2-yl groups | Conducting, Electrochromic |

| Chemical Oxidative Polymerization | FeCl₃, (NH₄)₂S₂O₈ in an organic solvent | Similar to electrochemical method, may have different regiochemistry | Soluble in organic solvents, Fluorescent |

| Cross-Coupling (e.g., Suzuki) | Pd catalyst, base, di-functionalized monomers | Well-defined alternating or random copolymers | Tunable bandgap, High charge carrier mobility |

Design and Synthesis of Multi-Fluorene or Multi-Pyrrole Scaffolds Based on the Core Compound

To further enhance the properties of materials derived from this compound, multi-fluorene or multi-pyrrole scaffolds can be designed. These larger, discrete molecules can serve as models for polymers or as functional materials in their own right, offering superior processability and defined molecular weights.

Multi-Fluorene Scaffolds: The synthesis of molecules containing multiple fluorene units linked to a central pyrrole core can be achieved through iterative cross-coupling reactions. For example, a di-brominated pyrrole could be coupled with a fluorenylboronic acid derivative to attach two fluorene units. A more complex approach could involve creating a central this compound unit that is further functionalized at other positions of the fluorene ring. For instance, creating a 2,7-disubstituted fluorene core allows for the attachment of additional pyrrole or other aromatic units, leading to star-shaped or dendritic structures. Research on azulene-fluorene oligomers has demonstrated the synthesis of 1,3-bis(9,9-dihexylfluoren-2-yl)azulene, showcasing a strategy where multiple fluorene units are attached to a central aromatic core, a principle applicable to a central pyrrole ring. researchgate.net

Multi-Pyrrole Scaffolds: Conversely, scaffolds featuring a central fluorene unit with multiple pyrrole substituents can also be synthesized. A 2,7-dibromofluorene (B93635) can be reacted with pyrrole under conditions for N-arylation (e.g., Buchwald-Hartwig or Ullmann condensation) to yield a molecule with two pyrrole rings attached to the fluorene backbone. Such structures would be expected to have enhanced electron-donating capabilities and could be used as building blocks for more complex materials. The synthesis of truxene-based dipyrromethanes provides a template for how multiple pyrrole-containing arms can be attached to a central aromatic scaffold. beilstein-journals.org

| Scaffold Type | Synthetic Strategy | Key Intermediates | Potential Applications |

| Multi-Fluorene | Iterative Suzuki or Stille coupling | Di-halo-pyrrole, Fluorenylboronic acid | Organic field-effect transistors (OFETs), blue-light emitters |

| Multi-Pyrrole | Buchwald-Hartwig or Ullmann N-arylation | Di-halo-fluorene, Pyrrole | Hole-transport materials, sensors |

| Dendritic/Star-shaped | Convergent or divergent synthesis using functionalized fluorene and pyrrole units | Multi-functionalized fluorene or pyrrole cores | Light-harvesting systems, host materials for phosphorescent emitters |

Development of Conjugated Systems with Extended π-Electron Delocalization

A key goal in the functionalization of this compound is the creation of extended π-conjugated systems. By extending the conjugation, the absorption and emission wavelengths can be red-shifted, and charge transport properties can be improved. This is typically achieved by linking the core compound to other π-conjugated units through carbon-carbon bond-forming reactions.

Donor-Acceptor (D-A) Systems: The this compound unit can act as a strong electron donor. Coupling this unit with electron-accepting moieties, such as benzothiadiazole, quinoxaline, or diketopyrrolopyrrole (DPP), can create intramolecular charge-transfer complexes. scispace.com These D-A type molecules often exhibit strong absorption in the visible region and are promising for applications in organic solar cells. The synthesis of these systems is typically accomplished via Suzuki or Stille cross-coupling reactions, where a boronic acid or stannane (B1208499) derivative of the donor (or acceptor) is reacted with a halogenated derivative of the acceptor (or donor).

Linear π-Extended Systems: The π-system can be linearly extended by coupling the fluorenyl-pyrrole unit with other aromatic rings like thiophene (B33073), furan (B31954), or phenylene. For example, a brominated this compound can be coupled with 2,5-bis(tributylstannyl)thiophene (B173521) to introduce thiophene units, which can then be further functionalized or polymerized. Such extensions lead to a smaller HOMO-LUMO gap, which is desirable for near-infrared (NIR) emitting or absorbing materials. The synthesis of fluorene-based copolymers with units like benzotriazole (B28993) demonstrates how the introduction of different π-conjugated moieties can tune the optoelectronic properties. mdpi.com

Advanced Material Science Applications of 1 9h Fluoren 2 Yl 1h Pyrrole Derivatives

Optoelectronic Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Efficient charge injection and transport are fundamental to the performance of OLEDs and OFETs. Derivatives of 1-(9H-fluoren-2-yl)-1H-pyrrole have been investigated as active components in the transport layers of these devices. The fluorene (B118485) unit provides a robust, conjugated backbone that facilitates the movement of charge carriers.

Research into related structures has demonstrated the potential of this chemical family. For instance, oligofluorene-thiophene derivatives have achieved high charge carrier mobilities, a critical parameter for OFET performance, with values as high as 0.12 cm² V⁻¹ s⁻¹ in highly ordered polycrystalline films acs.org. Furthermore, theoretical studies suggest that fragments containing 2-1H-pyrrole can serve as effective hole transport materials researchgate.net. In the context of OLEDs, derivatives such as those based on 9-(fluoren-2-yl)anthracene have been successfully employed as non-doped blue emitters that also possess hole-transporting characteristics. These materials have led to the fabrication of efficient OLEDs with low turn-on voltages, demonstrating the dual functionality of the fluorenyl moiety in both light emission and charge transport researchgate.net.

Table 1: Performance of Fluorene-Based Derivatives in Optoelectronic Devices This table presents performance metrics for OLED and OFET devices incorporating derivatives containing the fluorene moiety, illustrating their charge transport and light-emitting capabilities.

| Device Type | Derivative Class | Key Performance Metric | Value |

|---|---|---|---|

| OFET | Oligofluorene-Thiophene | Hole Mobility | 0.12 cm² V⁻¹ s⁻¹ acs.org |

| Blue OLED | 9-(fluoren-2-yl)anthracene | Max. Luminous Efficiency | 3.17 cd A⁻¹ researchgate.net |

In OLEDs, the radiative decay of excitons (bound electron-hole pairs) is the source of light emission. The efficiency of this process is governed by exciton (B1674681) dynamics within the thin film of the organic material. The molecular structure of fluorene-pyrrole derivatives plays a crucial role in controlling these dynamics. A high fluorescence quantum yield is desirable, indicating that the excitonic energy is preferentially released as light rather than being lost to non-radiative decay pathways like heat researchgate.net.

Fluorene-based molecules are known for their excellent photophysical properties, including high fluorescence quantum yields that can reach up to 0.98 in some cases nih.gov. The rigid structure of the fluorene core minimizes energy loss through vibrational modes, promoting efficient light emission. When incorporated into more complex derivatives, such as a copper(I) complex containing a 5-(9H-fluoren-2-yl)-2-(1H-imidazol-2-yl)pyridine ligand, these materials exhibit distinct emission properties originating from metal-to-ligand charge transfer (MLCT) excited states, with emission maxima observed at 583 nm atlantis-press.com. Understanding and controlling these energy transfer mechanisms and exciton pathways are critical for designing highly efficient OLEDs aps.orgrsc.org. The goal is to ensure that the energy from the generated excitons is efficiently funneled into a light-emitting channel, a key strength of the fluorene-pyrrole platform.

Photovoltaic Applications in Organic Solar Cells (OSCs)

Derivatives of this compound are also being explored for their potential in organic solar cells (OSCs). Their tunable electronic properties and strong light absorption capabilities make them suitable for use as either electron donor or acceptor materials in the photoactive layer.

The power conversion efficiency (PCE) of an OSC is heavily dependent on the light-harvesting ability of its active layer and the efficiency of charge separation at the donor-acceptor (D-A) interface nih.gov. Fluorene-pyrrole derivatives can be engineered to have broad absorption spectra, contributing to more effective light harvesting.

A notable example involves the use of a 9-fluorenone (B1672902) moiety, a direct derivative of fluorene, as a central building block for a non-fullerene acceptor. A compound featuring a 9-oxo-9H-fluorene core linked to diketopyrrolopyrrole (DPP) end-capping groups (DPP-FN-DPP) has been synthesized and tested in OSCs scispace.com. This molecule exhibits low-lying HOMO and LUMO energy levels, which are beneficial for achieving a high open-circuit voltage (Voc) when paired with a suitable donor polymer like P3HT scispace.com. The efficient generation of charge carriers relies on the rapid dissociation of excitons into free electrons and holes at the D-A interface, a process facilitated by the well-matched energy levels of the constituent materials inrs.ca.

Table 2: Photovoltaic Performance of an OSC Based on a Fluorenone-DPP Acceptor This table details the device performance metrics for an inverted organic solar cell using a derivative of this compound as the electron acceptor and P3HT as the donor.

| Parameter | Symbol | Value |

|---|---|---|

| Power Conversion Efficiency | PCE | 1.2% scispace.com |

| Open-Circuit Voltage | VOC | 0.97 V scispace.com |

| Short-Circuit Current Density | JSC | 3.2 mA/cm² scispace.com |

The morphology of the active layer in an OSC, specifically the formation of a bulk heterojunction (BHJ), is critical for efficient device operation. An ideal BHJ consists of an interpenetrating network of donor and acceptor domains, which maximizes the interfacial area for exciton separation while providing continuous pathways for charge transport to the electrodes mdpi.comresearchgate.net.

Chemo- and Biosensor Development Based on Fluorescence or Spectroscopic Changes

The high sensitivity of the fluorescence and electronic properties of this compound derivatives to their local environment makes them excellent candidates for chemo- and biosensors. The pyrrole (B145914) unit is particularly effective in binding to specific analytes, while the fluorene acts as a signal transducer, reporting the binding event through a change in fluorescence or another spectroscopic signal nih.govnih.gov.

Conducting polymers based on fluorene and thiophene (B33073) have been successfully integrated into electrochemical biosensors. For example, a biosensor for the detection of organophosphorus pesticides like paraoxon (B1678428) was developed using a poly-2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bistiophene polymer matrix to immobilize the enzyme acetylcholinesterase (AChE) researchgate.net. The interaction of the pesticide with the enzyme inhibits its activity, leading to a measurable change in the electrochemical signal. This type of sensor demonstrates high sensitivity and selectivity, with very low detection limits researchgate.net. The development of such sensors highlights the versatility of the fluorene-pyrrole platform, extending its utility beyond electronics into environmental monitoring and diagnostics frontiersin.orgscirp.org.

Table 3: Performance of a Fluorene-Based Electrochemical Biosensor This table summarizes the analytical performance of a biosensor utilizing a fluorene-bithiophene polymer for the detection of the pesticide paraoxon.

| Analyte | Detection Principle | Detection Limit | Linear Range(s) |

|---|

Design Principles for Selective Analyte Recognition (e.g., ions, small molecules)

The design of sensors based on this compound derivatives for the selective recognition of analytes like ions and small molecules is guided by several key principles. The core idea is to create a specific interaction between the sensor molecule and the target analyte that results in a measurable change in the sensor's properties, most commonly its fluorescence.

Fundamental components in the design of a fluorescent sensor are the recognition and signaling units. researchgate.net The fluorene-pyrrole scaffold can act as the signaling unit (fluorophore), while specific functional groups are introduced to serve as the recognition unit (ionophore). researchgate.net The choice and positioning of these functional groups are critical for achieving high selectivity and sensitivity.

Key design strategies include:

Creating Specific Binding Pockets: The pyrrole or fluorene units can be functionalized with atoms or groups that can form specific coordination or hydrogen bonds with the target analyte. researchgate.netnih.govnih.gov For instance, introducing nitrogen or oxygen-containing substituents can create binding sites for metal cations. researchgate.netnih.gov The geometry and rigidity of the fluorene-pyrrole structure help in pre-organizing these binding sites for selective complexation.

Tuning Electronic Properties: The electronic properties of the fluorene-pyrrole system can be modified by introducing electron-donating or electron-withdrawing groups. This tuning influences the interaction with the analyte and the resulting photophysical changes. nih.govnih.gov

Minimizing Non-Specific Interactions: A crucial aspect of the design is to minimize interactions of the fluorophore with its own binding scaffold, which can lead to high background fluorescence and reduce the sensor's dynamic range. nih.gov

Polymer-Based Sensing: Incorporating the this compound unit into a polymer backbone is another effective strategy. nih.govresearchgate.net This can enhance sensitivity due to cooperative effects and signal amplification along the polymer chain. nih.govacs.org The porous nature of some conjugated microporous polymers (CMPs) can also play a role in analyte recognition by providing cavities for guest molecules. nih.govresearchgate.net

Sensing Mechanisms: Quenching, Enhancement, or Ratiometric Changes

The detection of analytes by this compound-based sensors typically relies on changes in their fluorescence properties upon binding. These changes can manifest in several ways:

Fluorescence Quenching ("Turn-Off"): This is a common sensing mechanism where the fluorescence intensity of the sensor decreases upon interaction with the analyte. researchgate.netnih.govnih.govacs.org This can occur through several processes, including Photoinduced Electron Transfer (PET), where the analyte facilitates a non-radiative de-excitation pathway. nih.govacs.org For example, fluorene-based polymers have been shown to be effective in detecting nitroaromatic compounds, which are electron-deficient and can act as fluorescence quenchers. nih.govnih.govresearchgate.net